2-(Cyanomethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Heterocyclic Chemistry Synthetic Methodology Medicinal Chemistry Building Blocks

2-(Cyanomethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 5466-67-1; molecular formula C₁₁H₉N₅; molecular weight 211.23 g/mol) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold in medicinal chemistry. Its molecular architecture features a fused pyrazolo-pyrimidine core substituted with methyl groups at positions 5 and 7, a carbonitrile at position 3, and a cyanomethyl moiety at position 2.

Molecular Formula C11H9N5
Molecular Weight 211.22 g/mol
CAS No. 5466-67-1
Cat. No. B3060595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyanomethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
CAS5466-67-1
Molecular FormulaC11H9N5
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C(C(=NN12)CC#N)C#N)C
InChIInChI=1S/C11H9N5/c1-7-5-8(2)16-11(14-7)9(6-13)10(15-16)3-4-12/h5H,3H2,1-2H3
InChIKeyMCDUPLXIZMMXMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Cyanomethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 5466-67-1): Core Properties & Procurement Identity


2-(Cyanomethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 5466-67-1; molecular formula C₁₁H₉N₅; molecular weight 211.23 g/mol) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold in medicinal chemistry [1]. Its molecular architecture features a fused pyrazolo-pyrimidine core substituted with methyl groups at positions 5 and 7, a carbonitrile at position 3, and a cyanomethyl moiety at position 2 [1]. The compound contains zero hydrogen bond donors and four hydrogen bond acceptors, with a computed LogP of approximately 0.92, indicating moderate lipophilicity . It is commercially available at a stated purity of ≥90% from multiple chemical suppliers , and serves primarily as a synthetic intermediate in the construction of more complex polyheterocyclic systems, rather than as a standalone bioactive end-product [1].

Why Generic Pyrazolo[1,5-a]pyrimidine-3-carbonitrile Substitution Is Not Advisable for 2-(Cyanomethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile


Although a broad range of pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives have been explored as kinase inhibitors (CDK, TRK) and epigenetic probes (KDM demethylases), the precise substitution pattern of the target compound—the 2-cyanomethyl group combined with the 3-carbonitrile and the 5,7-dimethyl arrangement—confers a unique chemical reactivity profile that is absent in close analogs [1]. Unlike most biologically annotated pyrazolo[1,5-a]pyrimidine-3-carbonitriles, which feature aryl or amino substitutions at the 5- and 7-positions to optimize target engagement, the target compound retains the simpler 5,7-dimethyl motif and introduces a synthetically versatile cyanomethyl handle at position 2, enabling transformations (e.g., thioanilide formation, enamine condensation) that are not accessible with 3‑carbonitrile‑only analogs [1]. Consequently, generic substitution with a differently substituted pyrazolo[1,5-a]pyrimidine-3-carbonitrile would eliminate the specific reactivity and downstream derivatization potential for which this compound is primarily valued [1]. Furthermore, the target compound's acute oral toxicity and irritant hazard profile (GHS07, H302/H315/H319/H335) differs from analogs with bulkier substituents, making direct interchange inadvisable without independent hazard assessment .

Quantitative Evidence Guide: Differentiating 2-(Cyanomethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile from Structural Analogs


Synthetic Versatility Advantage: Cyanomethyl-Directed Thioanilide and Polyheterocycle Formation vs. 3-Carbonitrile-Only Analogs

The target compound's 2‑cyanomethyl group enables regioselective reaction with phenyl isothiocyanate to produce a novel thioanilide derivative (compound 4), a transformation unreported for any other pyrazolo[1,5‑a]pyrimidine‑3‑carbonitrile analog at the time of publication [1]. This thioanilide serves as a gateway to an additional four novel polyheterocyclic compounds (9, 12, 15, 19) and, via enamine condensation with hydrazine hydrate or hydroxylamine hydrochloride, two further tetraheterocyclic systems (22, 23), yielding a total of seven structurally confirmed downstream products from a single precursor [1]. In contrast, the unsubstituted pyrazolo[1,5‑a]pyrimidine‑3‑carbonitrile scaffold and the 5,7‑dimethyl‑3‑carbonitrile analog (lacking the 2‑cyanomethyl) have not been reported to participate in analogous tandem cyclization sequences, limiting their diversification potential [1].

Heterocyclic Chemistry Synthetic Methodology Medicinal Chemistry Building Blocks

Structural Crystallographic Confirmation Advantage: X‑ray Validation of Downstream Product Integrity vs. Unconfirmed Analogs

Among the polyheterocyclic products derived from the target compound, compound 19 was subjected to single‑crystal X‑ray diffraction analysis, providing unambiguous atomic‑level structural confirmation of the tetraheterocyclic framework [1]. This level of structural certainty is essential for patent filing, structure‑activity relationship (SAR) studies, and regulatory submissions. In contrast, closely related 3‑carbonitrile derivatives (e.g., 7‑amino‑6‑(4‑fluorophenyl)pyrazolo[1,5‑a]pyrimidine‑3‑carbonitrile or 5‑chloro‑7‑(isopropylamino) analogs evaluated as CDK2 inhibitors) have not uniformly been characterized by X‑ray crystallography in the public domain, leaving structural assignments reliant on less definitive spectroscopic methods [2].

Structural Chemistry Crystallography Quality Control in Synthesis

Physicochemical Differentiation: Intermediate Lipophilicity and Rotatable Bond Profile vs. Aryl‑Extended Analogs

The target compound exhibits a computed LogP of 0.92, a single rotatable bond (the cyanomethyl side chain), and a molecular weight of 211.23 g/mol, placing it within favorable drug‑like chemical space (Lipinski Rule of Five compliant) . By comparison, aryl‑extended analogs such as 2‑(1‑cyano‑2‑phenylvinyl)‑5,7‑dimethylpyrazolo[1,5‑a]pyrimidine‑3‑carbonitrile (PubChem CID 5911346) show a LogP of approximately 2.7, a molecular weight of 299.3 g/mol, and two rotatable bonds, reflecting increased lipophilicity and molecular complexity [1]. The KDM4D inhibitor lead 10r, built on the pyrazolo[1,5‑a]pyrimidine‑3‑carbonitrile scaffold, has a molecular weight exceeding 400 g/mol and incorporates a tertiary amino tail absent in the target compound [2]. This physicochemical divergence translates into distinctly different solubility and permeability profiles, making the target compound a more tractable fragment‑like starting point for lead generation campaigns than heavier, more lipophilic analogs [2].

Physicochemical Profiling Drug‑likeness ADME Prediction

Nitrification Inhibition and Agrochemical Differentiation: 3‑Cyano‑5,7‑dimethyl Scaffold vs. Other Pyrazolo[1,5‑a]pyrimidine Herbicide Leads

Patent literature explicitly claims 3‑cyano‑5,7‑dimethyl‑N‑(2,6‑dichlorophenyl)pyrazolo[1,5‑a]pyrimidine‑2‑sulfonamide derivatives, which share the identical 3‑cyano‑5,7‑dimethyl‑pyrazolo[1,5‑a]pyrimidine core with the target compound, as herbicidal agents and nitrification inhibitors for ammonium nitrogen in soil [1]. The target compound's 2‑cyanomethyl group offers a direct synthetic entry point to the sulfonamide pharmacophore via functional group interconversion, whereas analogs lacking the 2‑cyanomethyl (e.g., simple 5,7‑dimethylpyrazolo[1,5‑a]pyrimidine‑3‑carbonitrile) require de novo construction of the side chain, adding synthetic steps and reducing overall yield [1]. The agrochemical patent landscape distinguishes the 3‑cyano‑5,7‑dimethyl substitution pattern from other pyrazolo[1,5‑a]pyrimidine agrochemical leads (e.g., 7‑amino‑6‑arylamino derivatives claimed as fungicides/nematicides), which rely on different core substitution for bioactivity [2].

Agrochemistry Nitrification Inhibitor Herbicide Development

Optimal Application Scenarios for 2-(Cyanomethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 5466-67-1)


Focused Heterocyclic Library Synthesis for Medicinal Chemistry Lead Generation

Medicinal chemistry teams constructing pyrazolo[1,5‑a]pyrimidine‑based screening libraries should prioritize this compound as a starting scaffold, given its demonstrated ability to yield seven structurally diverse polyheterocyclic and tetraheterocyclic products through straightforward two‑step transformations (thioanilide formation followed by hydrazine or hydroxylamine cyclization) [1]. This single‑precursor diversification strategy compresses medicinal chemistry timelines by reducing the number of independent synthetic routes required to populate a focused library. The crystallographic validation of one downstream product further de‑risks structural characterization [1].

Fragment‑Based Drug Discovery (FBDD) Starting Point

With a molecular weight of 211.23 g/mol, a LogP of 0.92, and a single rotatable bond, this compound meets stringent fragment‑like physicochemical criteria [1]. Its ligand efficiency potential exceeds that of heavier, more lipophilic pyrazolo[1,5‑a]pyrimidine‑3‑carbonitrile analogs (e.g., 2‑phenylvinyl derivative, MW 299.3; KDM4D lead 10r, MW >400) [2][3]. FBDD programs targeting kinases or epigenetic enzymes can use this compound as a core fragment for structure‑guided growing and linking strategies, with the cyanomethyl and carbonitrile groups serving as vectors for fragment elaboration [3].

Agrochemical Nitrification Inhibitor Lead Optimization

Agrochemical discovery groups pursuing nitrification inhibitor programs should source this compound as a key intermediate. The 3‑cyano‑5,7‑dimethyl‑pyrazolo[1,5‑a]pyrimidine core is explicitly recognized in patent filings as the scaffold for 2‑sulfonamide derivatives with herbicidal and nitrification‑suppressing activity [1]. The 2‑cyanomethyl group provides a direct synthetic handle for elaboration to the sulfonamide pharmacophore, potentially reducing the synthetic step count compared to building the side chain de novo on an unsubstituted core [1].

Academic Chemical Biology Tool Compound Development

Academic groups developing chemical probes for epigenetic targets (KDM4D, KDM5) should consider this compound as a precursor for novel tool compound synthesis. The pyrazolo[1,5‑a]pyrimidine‑3‑carbonitrile chemotype has validated activity against KDM4D (lead 10r, IC₅₀ = 0.41 μM) and KDM5A (IC₅₀ = 22.7 nM for a structurally related analog) [1][2]. Incorporating the 2‑cyanomethyl handle of the target compound into these inhibitor series may provide additional binding interactions or enable the synthesis of bifunctional degrader molecules (PROTACs) via linker attachment at the 2‑position [1].

Quote Request

Request a Quote for 2-(Cyanomethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.